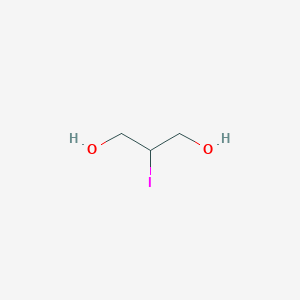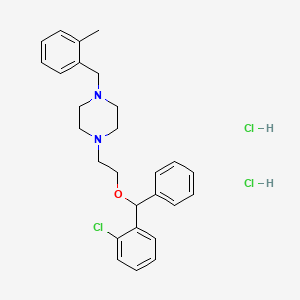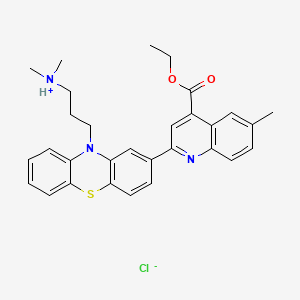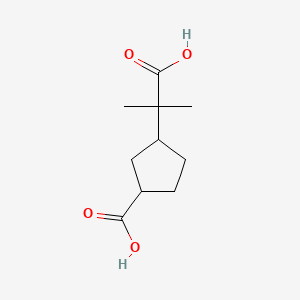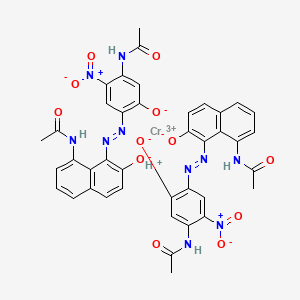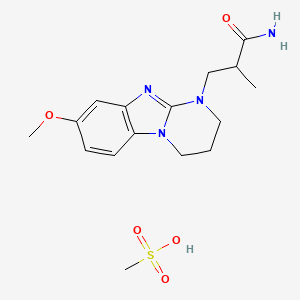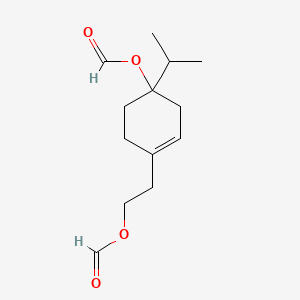
4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is a synthetic organic compound. It is characterized by its unique structure, which includes a cyclohexene ring substituted with formyloxy and isopropyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Formylation: The formyloxy group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction.
Esterification: The final step involves esterification to introduce the ethyl formate group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the cyclohexene ring.
Reduction: Reduction reactions can be used to convert the formyloxy group to a hydroxyl group.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides or Grignard reagents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of fine chemicals or pharmaceuticals.
Mecanismo De Acción
The mechanism of action of “4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or participating in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Hydroxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Methoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
- 4-(Acetoxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate
Uniqueness
“4-(Formyloxy)-4-(isopropyl)cyclohex-1-ene-1-ethyl formate” is unique due to the presence of the formyloxy group, which can impart different reactivity and properties compared to similar compounds with other substituents.
Propiedades
Número CAS |
72928-49-5 |
|---|---|
Fórmula molecular |
C13H20O4 |
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
2-(4-formyloxy-4-propan-2-ylcyclohexen-1-yl)ethyl formate |
InChI |
InChI=1S/C13H20O4/c1-11(2)13(17-10-15)6-3-12(4-7-13)5-8-16-9-14/h3,9-11H,4-8H2,1-2H3 |
Clave InChI |
GWSRKPZGWXNWPF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCC(=CC1)CCOC=O)OC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


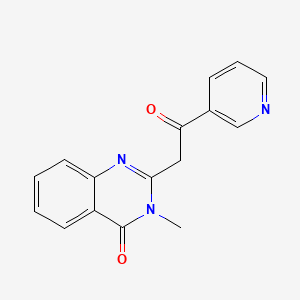
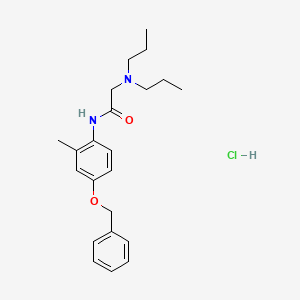
![2-[4-[4-benzamido-5-(dipropylamino)-5-oxopentanoyl]piperazin-1-ium-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate;2-hydroxy-2-oxoacetate](/img/structure/B13766771.png)

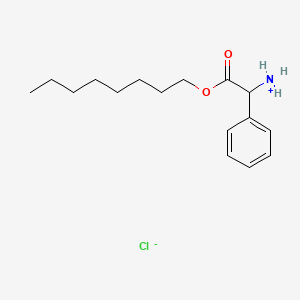

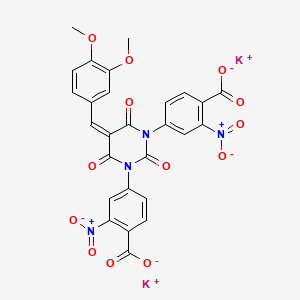
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
